{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile
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Overview
Description
{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile is an organic compound characterized by the presence of diazenyl and hydrazinylidene functional groups attached to a phenyl ring substituted with pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile typically involves the reaction of pentyloxy-substituted phenylhydrazine with an appropriate diazonium salt under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the diazenyl and hydrazinylidene linkages. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up by optimizing parameters such as reactant concentrations, reaction time, and purification methods to ensure consistent quality and yield. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium dichromate, potassium permanganate, and Fremy’s salt are commonly used oxidizing agents.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of {(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(E)-2-((2,4-Dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate: A tyrosinase inhibitor with similar diazenyl and phenyl structures.
Azobenzene Derivatives: Compounds with diazenyl linkages and phenyl rings, used in various applications including dyes and molecular switches.
Uniqueness
{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile is unique due to its specific substitution pattern with pentyloxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
138427-70-0 |
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Molecular Formula |
C24H31N5O2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-cyano-N'-(2-pentoxyanilino)-N-(2-pentoxyphenyl)iminomethanimidamide |
InChI |
InChI=1S/C24H31N5O2/c1-3-5-11-17-30-22-15-9-7-13-20(22)26-28-24(19-25)29-27-21-14-8-10-16-23(21)31-18-12-6-4-2/h7-10,13-16,26H,3-6,11-12,17-18H2,1-2H3 |
InChI Key |
LWVMDPBQOPIJGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1NN=C(C#N)N=NC2=CC=CC=C2OCCCCC |
Origin of Product |
United States |
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